molecular formula C13H12N2O6 B12515161 Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate

Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate

Cat. No.: B12515161
M. Wt: 292.24 g/mol
InChI Key: DNVNEKZJTRDWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate is a complex organic compound with a molecular formula of C13H12N2O6 This compound is notable for its unique structure, which includes a furan ring, a nitropyridine moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate typically involves multiple steps. One common method starts with the nitration of 6-methylpyridine to form 6-methyl-2-nitropyridine. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a suitable base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and ester group may also contribute to the compound’s overall biological activity by facilitating its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(methoxymethyl)furan-2-carboxylate: Similar in structure but lacks the nitropyridine moiety.

    6-Methyl-2-nitropyridine-3-carboxylic acid: Contains the nitropyridine moiety but lacks the furan ring and ester group.

Uniqueness

Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate is unique due to its combination of a furan ring, nitropyridine moiety, and ester group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable tool in various research applications.

Properties

Molecular Formula

C13H12N2O6

Molecular Weight

292.24 g/mol

IUPAC Name

methyl 5-[(6-methyl-2-nitropyridin-3-yl)oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C13H12N2O6/c1-8-3-5-10(12(14-8)15(17)18)20-7-9-4-6-11(21-9)13(16)19-2/h3-6H,7H2,1-2H3

InChI Key

DNVNEKZJTRDWIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.